N-(naphthalen-1-yl)propanamide
Description
Structural Context and Significance of Naphthalene (B1677914) and Amide Moieties
The naphthalene component is a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. ekb.egijpsjournal.com This structural feature is a cornerstone in medicinal chemistry, often described as a "versatile platform" or a privileged scaffold in drug discovery. nih.govresearchgate.net The rigid, lipophilic nature of the naphthalene ring allows it to engage in significant π-π stacking interactions with aromatic amino acid residues within biological targets like proteins and enzymes.
The naphthalene scaffold is present in a wide array of molecules that exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties. ekb.egnih.gov The therapeutic relevance of this moiety is underscored by its presence in numerous FDA-approved drugs. ekb.egnih.gov
Table 1: Examples of FDA-Approved Naphthalene-Based Drugs This table is for illustrative purposes to show the significance of the naphthalene moiety and does not imply any direct function of N-(naphthalen-1-yl)propanamide.
| Drug Name | Therapeutic Class |
|---|---|
| Naproxen | Nonsteroidal Anti-inflammatory Drug (NSAID) |
| Propranolol | Beta-Blocker |
| Duloxetine | Serotonin-Norepinephrine Reuptake Inhibitor |
| Terbinafine | Antifungal |
| Bedaquiline | Antitubercular |
The amide bond (–C(=O)N–) is one of the most fundamental and stable linkages in organic chemistry and biology. nih.gov Its stability is attributed to resonance, which imparts a partial double-bond character to the carbon-nitrogen bond, resulting in a planar and rigid structure. nih.gov This bond is the defining feature of peptides and proteins, forming the backbone of these essential biomolecules. nih.govwikipedia.orgmdpi.com In medicinal chemistry, the amide group is a key functional group, with studies indicating that approximately 25% of all known pharmaceuticals contain at least one amide bond. mdpi.com N-aryl amides, a class to which this compound belongs, are particularly important structures in the development of new therapeutic agents and functional materials. mdpi.comnih.gov
Overview of Academic Research Trajectories for N-Naphthyl Propanamides
Academic research on this compound and its analogs primarily focuses on their synthesis and the exploration of their biological activities, particularly as antimicrobial agents. The core structure serves as a key intermediate, which can be chemically modified to generate a library of new compounds with diverse functionalities.
The synthesis of the parent compound, this compound, is typically achieved through the acylation of naphthalen-1-amine. tandfonline.comtandfonline.com A common synthetic route involves reacting naphthalen-1-amine with an acylating agent like 2-chloropropionyl chloride in the presence of a base to yield an intermediate such as 2-chloro-N-(naphthalen-1-yl)propanamide. tandfonline.comtandfonline.com This intermediate is then used as a precursor to introduce further chemical diversity. tandfonline.comtandfonline.comresearchgate.net For instance, it can be reacted with various 2-mercapto aryl derivatives or dithiocarbamate (B8719985) salts to produce a range of final compounds. tandfonline.comtandfonline.comresearchgate.net
Table 2: Synthesis of Key Intermediate 2-chloro-N-(naphthalen-1-yl)propanamide
| Reactants | Reagents & Conditions | Product |
|---|---|---|
| Naphthalen-1-amine, 2-chloropropyl chloride | Triethylamine, Tetrahydrofuran (B95107) (THF), 0–5 °C | 2-chloro-N-(naphthalen-1-yl)propanamide |
Source: tandfonline.comtandfonline.com
A significant trajectory of research has been the evaluation of this compound derivatives for their antimicrobial properties. tandfonline.comtandfonline.com Studies have shown that introducing different substituents onto the propanamide portion of the molecule can yield compounds with notable activity against various bacterial and fungal strains. tandfonline.comresearchgate.nettandfonline.com
In one such study, a series of novel this compound derivatives were synthesized and tested against ten species of bacteria and ten of fungi. tandfonline.comresearchgate.net Several of these compounds demonstrated significant biological activity. tandfonline.comresearchgate.net
Table 3: Selected this compound Derivatives and Their Antimicrobial Activity
| Compound Name | Notable Activity |
|---|---|
| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Exhibited antifungal activity at half the potency of ketoconazole (B1673606). tandfonline.comtandfonline.com |
| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide | Showed antifungal activity against C. albicans and C. krusei and was the only compound to display anti-gram-negative activity against Yersinia enterocolitica. tandfonline.comtandfonline.com |
| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Displayed antifungal activity against C. albicans and C. krusei and anti-gram-positive bacterial activity at half the potency of chloramphenicol (B1208) against S. aureus. tandfonline.comtandfonline.com |
| N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide | Exhibited antifungal activity at half the potency of ketoconazole and anti-gram-positive bacterial activity at half the potency of chloramphenicol. tandfonline.comtandfonline.com |
| 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide | Showed anti-gram-positive bacterial activity at half the potency of chloramphenicol. tandfonline.comtandfonline.com |
Source: tandfonline.comtandfonline.com
The findings suggest that the 2-substituted-N-(naphthalen-1-yl)propanamide structure is a promising moiety for developing new antimicrobial agents. tandfonline.com Beyond antimicrobial research, the broader class of N-aryl amides is being explored for other advanced applications. For example, N-aryl amides are being investigated as potential contrast agents for Chemical Exchange Saturation Transfer (CEST) Magnetic Resonance Imaging (MRI), which could allow for the label-free detection of enzymatic activity in biological systems. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
2868-38-4 |
|---|---|
Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C13H13NO/c1-2-13(15)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,2H2,1H3,(H,14,15) |
InChI Key |
CEXMYXRLKBMHFX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=CC=CC=C21 |
Other CAS No. |
2868-38-4 |
Origin of Product |
United States |
Synthetic Methodologies for N Naphthalen 1 Yl Propanamide and Its Derivatives
Established Synthetic Pathways for N-(naphthalen-1-yl)propanamide
The synthesis of the foundational compound, this compound, is primarily achieved through the acylation of naphthalen-1-amine. This standard amidation reaction forms the basis for producing the core scaffold from which numerous derivatives are built.
Core Reaction Conditions and Reagent Optimization
The most common and well-documented method for synthesizing this compound involves the reaction of naphthalen-1-amine with a propanoyl halide, typically in the presence of a base to neutralize the resulting hydrohalic acid. tandfonline.comtandfonline.com A frequently employed precursor is 2-chloropropionyl chloride, which yields an intermediate, 2-chloro-N-(naphthalen-1-yl)propanamide, that can be subsequently used for further derivatization. tandfonline.comtandfonline.com
The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures (0–5 °C) to control the reaction rate and minimize side products. tandfonline.comtandfonline.com Triethylamine is commonly used as the base. tandfonline.comtandfonline.com The product is often purified by recrystallization from a solvent such as ethanol. tandfonline.com
Alternative approaches include carbodiimide-mediated coupling reactions. For instance, 3-aminopropanoic acid can be coupled with 1-naphthylamine (B1663977) using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent.
Table 1: Reaction Conditions for the Synthesis of this compound Precursors
| Reactant 1 | Reactant 2 | Solvent | Base/Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Naphthalen-1-amine | 2-chloropropionyl chloride | THF | Triethylamine | 0-5 °C | Not specified | tandfonline.com, tandfonline.com |
| 3-Aminopropanoic acid | 1-Naphthylamine | Acetonitrile | DCC/NHS | 0 °C to RT | 68-72% | |
| 1-Naphthylamine | Acryloyl chloride | Dichloromethane (B109758) | Triethylamine | Not specified | Not specified |
This table is interactive and allows for sorting and filtering of data.
Stereoselective Synthesis Approaches for Chiral Analogs
The development of chiral analogs of this compound is crucial for studying stereospecific interactions with biological targets. Stereoselectivity can be introduced at different positions within the molecule.
One strategy involves using an enantiomerically pure starting material. For example, the synthesis of N-[(1S)-1-(1-naphthalenyl)ethyl]-3-(3-trifluoromethyl)benzenepropanamide is achieved by using (S)-1-(1-naphthalenyl)ethylamine, which ensures the desired stereochemistry at the chiral center adjacent to the amide nitrogen. vulcanchem.com
Another powerful technique is asymmetric catalysis. The catalytic hydrogenation of an unsaturated precursor, such as N-(naphthalen-1-yl)acrylamide, can produce chiral propanamides. The use of chiral catalysts, for instance, ruthenium-BINAP complexes (Ru-BINAP), enables the enantioselective synthesis of either the (R)- or (S)-isomer with high enantiomeric excess (>95% ee). Stereoselective aminohydroxylation processes, often starting from allylic carbamates, represent another pathway to create complex chiral diol analogs. beilstein-journals.org These advanced synthetic routes are essential for producing specific stereoisomers for detailed pharmacological and structural studies. rsc.orgnih.gov
Synthesis of N-Naphthyl Propanamide Derivatives
The this compound scaffold allows for extensive derivatization at three key locations: the amide nitrogen, the propanamide backbone, and the naphthalene (B1677914) ring system. This versatility has led to the creation of large libraries of compounds with diverse properties.
Functionalization at the Amide Nitrogen
Modifications at the amide nitrogen can significantly alter the compound's physicochemical properties. This can be achieved by introducing various substituents, such as alkyl or aryl groups. ntu.edu.sg For example, N-ethyl-2-(naphthalen-1-yloxy)propanamide is synthesized by reacting naphthalene-1-ol with ethyl 2-bromopropanoate, followed by amidation with ethylamine, introducing an ethyl group to the nitrogen.
Hydroxylation at the amide nitrogen to form N-hydroxy amides is another modification strategy. ontosight.ai Furthermore, more complex functionalizations, such as N-amination, introduce a hydrazide moiety, which alters the backbone geometry and hydrogen-bonding capabilities. nih.gov These modifications are critical for exploring structure-activity relationships.
Modifications of the Propanamide Backbone
The propanamide backbone is a common site for introducing chemical diversity. A highly effective method involves using the 2-chloro-N-(naphthalen-1-yl)propanamide intermediate. The chlorine atom at the second position serves as a leaving group for nucleophilic substitution reactions. smolecule.com
This has been demonstrated by reacting the intermediate with a variety of 2-mercapto aryl derivatives and dithiocarbamate (B8719985) salts in the presence of a base like potassium carbonate in acetone. tandfonline.comtandfonline.com This approach has yielded a wide range of derivatives with thio-substituents at the C2 position of the propanamide chain. tandfonline.comtandfonline.com Other modifications include the introduction of an amino group at the third position to create 3-amino-N-(naphthalen-1-yl)propanamide, which can be achieved via catalytic hydrogenation of an acrylamide (B121943) precursor or enzymatic hydrolysis of a nitrile.
Table 2: Examples of Derivatives Functionalized at the Propanamide Backbone
| Backbone Substituent (at C2) | Resulting Compound Name | Yield | Reference |
|---|---|---|---|
| (5-methyl-1,3,4-thiadiazol-2-yl)thio | 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | 71% | tandfonline.com |
| (benzothiazol-2-ylthio) | 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide | 75% | tandfonline.com |
| (1-methyl-1H-imidazol-2-yl)thio | 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | 69% | tandfonline.com |
| (5-nitro-1H-benzimidazol-2-yl)thio | N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide | 72% | tandfonline.com |
| phenylthio | N-(naphthalen-1-yl)-2-(phenylthio)propanamide | 73% | tandfonline.com |
This table is interactive and allows for sorting and filtering of data.
Derivatization of the Naphthalene Ring System
The aromatic naphthalene ring system offers multiple positions for substitution, typically through electrophilic aromatic substitution reactions. smolecule.com This allows for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule.
For instance, methoxy (B1213986) groups have been incorporated into the naphthalene ring, as seen in the synthesis of (6-methoxy-2-naphthyl) propanamide derivatives from naproxen. udc.galresearchgate.net The synthesis of various ring-substituted naphthalene-1-carboxanilides demonstrates the introduction of substituents like trifluoromethyl and fluoro groups onto an aromatic ring system within a similar molecular framework. mdpi.com The synthesis of naphthalene-chalcone hybrids and other complex analogues often involves starting with a pre-functionalized naphthalene raw material, highlighting the importance of this derivatization strategy. nih.govnih.gov These modifications can influence the molecule's interaction with biological targets through altered lipophilicity, hydrogen bonding capacity, and π-π stacking interactions. vulcanchem.com
Conjugation with Heterocyclic Systems (e.g., Pyrimidine, Triazole, Benzothiazole)
The incorporation of heterocyclic moieties into the this compound scaffold is a key strategy for modifying its physicochemical properties and exploring new chemical space. The nitrogen, sulfur, and oxygen atoms within these rings can act as hydrogen bond acceptors or donors, influencing molecular interactions and biological activity.
Pyrimidine: The synthesis of pyrimidine-containing naphthalene derivatives has been achieved through various routes. For instance, researchers have successfully synthesized 2-(naphthalen-2-yl)imidazo[1,2-a]pyrimidine. mdpi.com Another related amine derivative, N-(naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine, was prepared by reducing the corresponding imine with sodium borohydride (B1222165) (NaBH₄) in methanol. nih.gov These syntheses demonstrate the feasibility of linking the naphthalene core to the biologically relevant imidazo[1,2-a]pyrimidine (B1208166) system.
Triazole: The triazole ring is a common feature in many pharmacologically active compounds. Its integration with the naphthalenepropanamide structure has been explored to generate novel hybrids. One approach involves the copper-catalyzed "click" reaction between a terminal alkyne and an azide, such as 2-azido-N-substituted propanamide, to yield 1,4-disubstituted 1,2,3-triazoles. researchgate.net Specific examples include the synthesis of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide. researchgate.net These methods provide a versatile platform for creating a library of triazole-conjugated naphthalenepropanamide derivatives.
Benzothiazole (B30560): Benzothiazole derivatives of this compound have been synthesized and evaluated for their potential bioactivities. researchgate.netnih.gov A common synthetic route involves reacting an this compound precursor with a 2-mercapto-substituted benzothiazole. researchgate.net For example, the compound 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide has been successfully synthesized and characterized. researchgate.net The synthesis typically involves coupling the profen moiety with 2-aminobenzothiazole (B30445) using a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) in a suitable solvent such as dichloromethane (DCM). mdpi.com
| Heterocyclic System | Example Compound Name | Synthetic Precursors | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyrimidine | N-(Naphthalen-1-yl)-1-(imidazo[1,2-a]pyrimidin-2-yl)methanamine | Imine derivative, Sodium borohydride | nih.gov |
| 1,2,4-Triazole | 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide | This compound, 2-mercapto-4-methyl-4H-1,2,4-triazole derivative | researchgate.net |
| Benzothiazole | 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide | This compound, 2-mercaptobenzothiazole | researchgate.net |
Advanced Synthetic Strategies and Industrial Production Considerations
Beyond fundamental conjugation reactions, advanced synthetic methodologies and considerations for larger-scale production are paramount for the practical application of this compound and its derivatives.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scispace.com This technology has been successfully applied to the synthesis of various naphthalene-containing compounds.
For example, the synthesis of Schiff bases containing a 5-(naphthalen-1-yl)-4H-1,2,4-triazole moiety was significantly improved using microwave irradiation. researchgate.net Compared to conventional heating at 100 °C which required 20–25 hours, the microwave-assisted method reduced the reaction time to just 4–7 minutes and increased yields from 46–68% to 82–92%. researchgate.net Similarly, the synthesis of naphthalene-monothiourea derivatives showed a dramatic reduction in reaction time from 6 hours with reflux to 5 minutes under microwave irradiation, with a concurrent increase in product yields. scispace.com These findings underscore the efficiency and potential of microwave technology for the rapid and high-yield synthesis of this compound derivatives. scispace.comresearchgate.net
| Compound Type | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Naphthalene-monothioureas | Conventional (Reflux) | 6 hours | 31-82% | scispace.com |
| Microwave Irradiation | 5 minutes | 82-89% | ||
| Naphthalenyl-Triazole Schiff Bases | Conventional (Heating) | 20-25 hours | 46-68% | researchgate.net |
| Microwave Irradiation | 4-7 minutes | 82-92% |
Impurity Identification and Synthesis for Research Standardization
The identification, quantification, and control of impurities are critical aspects of chemical synthesis, particularly for compounds intended for research standardization or commercial use. galchimia.comlhasalimited.org Impurities can arise from starting materials, side reactions during the synthetic process, or degradation of the final product. galchimia.com Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines requiring the identification of impurities present at levels above 0.1%. galchimia.combeilstein-journals.org
In the context of compounds structurally related to this compound, such as the herbicide Napropamide (B1676949) (N,N-diethyl-2-(1-naphthoxy)propanamide), specific impurities have been identified and synthesized for use as analytical standards. galchimia.com For example, an isomeric impurity can be generated if the starting material contains 2-naphthol (B1666908) in addition to the desired 1-naphthol. galchimia.com Another potential by-product can be formed through an undesired Friedel–Crafts alkylation reaction on the naphthalene ring. galchimia.com
The process of ensuring chemical purity involves:
Identification: Utilizing analytical techniques such as LC-MS, HPLC, NMR, and IR to detect and tentatively assign structures to impurities. beilstein-journals.org
Synthesis: Deliberately synthesizing the identified impurities to confirm their structures and to create certified reference standards. galchimia.combeilstein-journals.org This allows for accurate quantification of the impurity in the final product.
Process Optimization: Modifying the synthetic route to minimize the formation of undesired by-products. galchimia.com
For example, N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide is a known impurity in the synthesis of the pharmaceutical agent Cinacalcet. chemicalbook.com The availability of a synthetic standard for this impurity is essential for quality control during drug manufacturing. This systematic approach to impurity management ensures the reliability, safety, and reproducibility of the final chemical substance.
Spectroscopic and Structural Elucidation of N Naphthalen 1 Yl Propanamide Analogs
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity of atoms in N-(naphthalen-1-yl)propanamide can be determined.
The ¹H-NMR spectrum of this compound provides distinct signals for each unique proton in the molecule. The spectrum is typically characterized by signals in the aromatic region corresponding to the naphthalene (B1677914) ring system and signals in the aliphatic region from the propanamide moiety.
The naphthalene group contains seven protons, which appear as a complex series of multiplets in the downfield region of the spectrum, generally between δ 7.2 and 8.6 ppm . The exact chemical shifts and coupling patterns depend on the electronic environment of each proton. The amide proton (N-H) is typically observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. In derivatives, this peak can appear significantly downfield, sometimes between δ 10.09 and 11.09 ppm in DMSO-d₆. tandfonline.com
The propanamide chain gives rise to characteristic aliphatic signals. The two protons of the methylene (B1212753) group (–CH₂–) adjacent to the carbonyl group are expected to appear as a quartet, while the three protons of the terminal methyl group (–CH₃) typically resonate as a triplet further upfield. In related this compound derivatives, the methyl protons show signals around δ 1.55-1.81 ppm, and the methylene proton can be observed between δ 4.41-5.18 ppm. tandfonline.com
Table 1: Expected ¹H-NMR Chemical Shifts for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| N-H (Amide) | 10.0 - 11.1 (in DMSO-d₆) tandfonline.com | Broad Singlet |
| Ar-H (Naphthyl) | 7.2 - 8.6 | Multiplet |
| -CH₂- (Propionyl) | ~2.5 (quartet) | Quartet |
| -CH₃ (Propionyl) | ~1.2 (triplet) | Triplet |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions. The data is inferred from close analogs and general principles.
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, the most downfield signal is that of the carbonyl carbon (C=O) of the amide group, which is expected to appear in the range of δ 170-174 ppm. mdpi.com
The naphthalene ring system displays a set of signals in the aromatic region, typically between δ 110 and 135 ppm. tandfonline.com The ten carbon atoms of the naphthalene moiety will show distinct signals, with the bridgehead carbons (quaternary) often having different relaxation times and intensities compared to the protonated carbons. The aliphatic carbons of the propanamide group appear in the upfield region of the spectrum. The methylene carbon (–CH₂–) and methyl carbon (–CH₃) are expected at approximately δ 30 ppm and δ 10 ppm, respectively.
Table 2: Expected ¹³C-NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Amide) | 170 - 174 mdpi.com |
| Ar-C (Naphthyl) | 110 - 135 tandfonline.com |
| -CH₂- (Propionyl) | ~30 |
| -CH₃ (Propionyl) | ~10 |
Note: The data is inferred from close analogs and general principles.
To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the methyl and methylene protons of the propanamide group, confirming their connectivity. It would also reveal the coupling network among the seven protons on the naphthalene ring, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the chemical shifts of the protonated carbons in both the naphthalene ring and the propanamide side chain.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of the molecule's functional groups. These methods are complementary and provide a molecular fingerprint that is useful for structural confirmation.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups.
N-H Stretch: A characteristic medium to strong absorption band is expected in the region of 3200-3400 cm⁻¹ due to the stretching vibration of the N-H bond in the secondary amide. specac.com The broadness of this peak is often indicative of hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations of the naphthalene ring typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the propanamide methyl and methylene groups are observed as strong bands just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A very strong and sharp absorption band, characteristic of the carbonyl group in an amide, is expected around 1650-1680 cm⁻¹. specac.com This is one of the most prominent peaks in the spectrum.
N-H Bend (Amide II band): This band, resulting from a coupling of N-H bending and C-N stretching, appears as a strong band in the region of 1510-1570 cm⁻¹.
C=C Stretches: Aromatic C=C bond stretching vibrations from the naphthalene ring give rise to several medium to sharp bands in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| N-H Stretch | Amide | 3200 - 3400 specac.com | Medium - Strong |
| Aromatic C-H Stretch | Naphthyl | > 3000 | Weak - Medium |
| Aliphatic C-H Stretch | Propionyl | < 3000 | Strong |
| C=O Stretch (Amide I) | Amide | 1650 - 1680 specac.com | Very Strong |
| N-H Bend (Amide II) | Amide | 1510 - 1570 | Strong |
| Aromatic C=C Stretch | Naphthyl | 1450 - 1600 | Medium |
Raman spectroscopy provides complementary information to FT-IR. americanpharmaceuticalreview.com While FT-IR is sensitive to polar bonds like C=O, Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations, making it excellent for characterizing the naphthalene ring system. nih.gov
The Raman spectrum of this compound would be dominated by the strong signals from the aromatic ring. The Raman spectrum of naphthalene itself shows very strong peaks, notably around 1380 cm⁻¹ and 1576 cm⁻¹, which correspond to ring breathing and stretching modes, respectively. researchgate.net These intense bands are expected to be present and prominent in the spectrum of the target compound. The C=O stretch of the amide is generally a weaker band in Raman than in IR. Aliphatic C-H stretching and bending modes would also be visible but are typically less intense than the aromatic ring signals.
Table 4: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic Ring Breathing | Naphthyl | ~1380 researchgate.net | Very Strong |
| Aromatic Ring Stretch | Naphthyl | ~1576 researchgate.net | Strong |
| C=O Stretch | Amide | ~1650 | Weak - Medium |
| Aliphatic C-H Stretches | Propionyl | 2800 - 3000 | Medium |
Fourier Transform Infrared (FT-IR) Spectroscopy
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. This precision is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, the structure of newly synthesized this compound derivatives has been confirmed using HRMS, alongside other spectroscopic methods like NMR. rsc.org In the characterization of related compounds, such as (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, HRMS analysis unambiguously confirmed the structure. mdpi.com The technique is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. acs.org
A study on N-aryl-2-(N-disubstituted)acetamide compounds, which are structurally related to this compound, utilized HRMS to elucidate the structures of the synthesized compounds. rsc.org
Table 1: Illustrative HRMS Data for a Naphthalen-1-yl Derivative
| Compound | Calculated m/z [M+H]⁺ | Found m/z | Mass Error (ppm) |
|---|
This table is for illustrative purposes and is based on data for a related compound to demonstrate the precision of HRMS. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This method is particularly useful for identifying and quantifying compounds in complex mixtures.
Several studies have utilized LC-MS/MS to analyze this compound and its derivatives. researchgate.netbilecik.edu.tr For example, the structures of newly synthesized this compound derivatives were determined using LC-MS/MS spectral data. researchgate.netbilecik.edu.tr In another study, an LC-MS/MS method was developed for the detection of 182 novel psychoactive substances, including N-(naphthalen-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide, demonstrating the technique's applicability in forensic analysis. nih.gov The method's validation often includes assessing parameters like linearity, accuracy, and precision. turkjps.org
The analysis of metabolites from related compounds, such as R-napropamide, has been successfully carried out using HPLC-MS/MS, identifying various degradation products. researchgate.net The technique's versatility is further highlighted by its use in the comprehensive analysis of nitrogen-related plant metabolites. nih.gov
Table 2: Example LC-MS/MS Parameters for Analysis of Related Compounds
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.50 kV |
| Desolvation Gas Temperature | 400°C |
| Desolvation Gas Flow | 800 L/h |
| Collision Gas | Argon |
This table represents typical parameters used in LC-MS/MS analysis for similar compounds and is for illustrative purposes. nih.gov
High-Resolution Mass Spectrometry (HRMS)
Electronic Absorption Spectroscopy (UV-Vis)
Electronic Absorption Spectroscopy, or UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule, which are related to the presence of chromophores, such as aromatic rings and conjugated systems.
The UV-Vis spectra of this compound analogs are characterized by absorption bands corresponding to the electronic transitions within the naphthalene ring system. researchgate.net For instance, a study on N-aryl-2-(N-disubstituted)acetamide compounds, including an N-(naphthalen-1-yl) derivative, reported experimental absorption spectra between 260 and 330 nm. rsc.org The maximum absorption for the naphthalen-1-yl derivative was observed at 290 nm. rsc.org Similarly, the UV spectrum of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide showed absorption maxima at 254 nm, 285 nm, and 252 nm. mdpi.com
Table 3: UV-Vis Absorption Maxima for this compound Analogs
| Compound | λmax (nm) |
|---|---|
| (R)-N-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)propanamide | 290 |
This table presents data from related compounds to illustrate typical UV-Vis absorption. rsc.orgmdpi.com
Single Crystal X-ray Diffraction Studies
The structure of a derivative, 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide, was confirmed by single crystal X-ray diffraction studies. researchgate.net
X-ray crystallography has revealed key structural features of this compound analogs. For example, in a series of N-aryl-2-(N-disubstituted)acetamide compounds, the amide bond was found to be nearly flat and in a trans configuration. rsc.org The crystal structures of these compounds were determined to have monoclinic and orthorhombic symmetries. rsc.org The naphthalene rings in some derivatives have been observed to align face-to-face, engaging in π-π stacking interactions. nsf.gov
The crystal packing of this compound analogs is stabilized by a network of intermolecular interactions. Hydrogen bonds, particularly N-H···O interactions between the amide groups of adjacent molecules, are a common and significant feature, often leading to the formation of one-dimensional chains. rsc.orgnsf.gov These chains can be described using graph-set notation, such as C(4). rsc.org
Polymorphism and Solid-State Structural Variability
The phenomenon of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is of significant interest in the study of N-aryl amides due to its profound impact on the physicochemical properties of the compound. While specific studies on the polymorphic behavior of this compound are not extensively documented in the reviewed literature, a comprehensive understanding can be derived from the analysis of its close structural analogs. The solid-state arrangement of these molecules is primarily governed by a delicate balance of intermolecular forces, including hydrogen bonding and π–π stacking interactions, which dictates the resulting crystal lattice and can give rise to different polymorphic forms.
Detailed crystallographic studies on analogs provide critical insights into the expected structural characteristics of this compound. For instance, the crystal structure of N-(1-Naphthyl)formamide, which differs by only a single methylene group in the amide chain, reveals a structure stabilized by a network of intermolecular N—H⋯O and C—H⋯O hydrogen bonds, alongside significant π–π stacking interactions. researchgate.net This suggests that similar interactions are highly likely to be the dominant forces in the crystal packing of this compound.
The solid-state conformation of N-aryl amides is also subject to considerable variability. Studies on substituted benzamides have shown that the torsion angles between the aromatic rings and the amide plane can vary significantly to optimize packing efficiency and maximize intermolecular interactions like hydrogen bonding and π-stacking. This conformational flexibility can be a key factor in the emergence of polymorphism, where different conformers pack into distinct crystal lattices.
Furthermore, research on more complex naphthalene-containing amides highlights the intricate interplay between different non-covalent interactions. In a study of a naphthalene bisimide organogelator, multiple polymorphs, including a dried gel phase, a metastable liquid crystalline phase, and two crystalline phases, were identified. rsc.org The formation of these different structures was attributed to a complex interplay between hydrogen bonding and π-stacking of the heterocyclic core. rsc.org This illustrates the potential for this compound to exhibit a rich polymorphic landscape under different crystallization conditions.
The propensity for a molecule to form various hydrogen-bonded architectures is a key indicator of potential polymorphism. mdpi.com The analysis of intermolecular interactions in the crystal structures of analogs provides a predictive framework for the types of synthons that may be present in the crystal structure of this compound.
The crystallographic data for several analogs of this compound are summarized in the table below, showcasing the diversity in crystal systems and space groups that can arise from modifications to the molecular structure. This variability underscores the potential for this compound to adopt multiple crystalline forms.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| N-(1-Naphthyl)formamide | C₁₁H₉NO | Orthorhombic | P2₁2₁2₁ | a = 4.4639(2) Å, b = 12.0163(4) Å, c = 15.8514(4) Å | researchgate.net |
| N-[(R)-3-methyl-2-butyl]-(S)-2-(6-methoxy-2-naphthyl)propionamide | C₁₉H₂₅NO₂ | Monoclinic | P2₁ | a = 6.879(2) Å, b = 29.563(9) Å, c = 8.511(3) Å, β = 99.11(2)° | iucr.org |
| 2,2-difluoro-3-(2-hydroxyphenyl)-N-(naphthalen-1-yl)-3-oxopropanamide | C₁₉H₁₃F₂NO₃ | Monoclinic | P 1 2₁/c 1 | a = 5.0257(15) Å | rsc.org |
| N-(naphthalen-1-yl)-P,P-diphenylphosphinothioic amide | C₂₂H₁₈NPS | Triclinic | P-1 | a = 9.986(5) Å, b = 10.306(5) Å, c = 10.837(5) Å, α = 66.350(5)°, β = 72.961(5)°, γ = 67.828(5)° | eujournal.org |
The structural variability observed in these analogs, from simple orthorhombic to more complex monoclinic and triclinic systems, strongly suggests that this compound is likely to exhibit polymorphism. The specific conditions of crystallization, such as the choice of solvent, temperature, and cooling rate, would be expected to play a crucial role in determining which polymorphic form is obtained. The interplay of N-H···O hydrogen bonds forming amide-to-amide linkages and the π-stacking of the naphthalene rings are the primary directional forces that will guide the self-assembly into different crystalline architectures.
Computational and Theoretical Chemistry of N Naphthalen 1 Yl Propanamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) for Electronic Structure
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. ictp.it It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a functional of its electron density. ictp.it DFT calculations are widely used for their balance of accuracy and computational cost.
For molecules similar to N-(naphthalen-1-yl)propanamide, such as other N-aryl amides, DFT is employed to calculate properties like frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity. nih.gov For instance, in a study of related N-aryl acetamide (B32628) compounds, the M062X functional with a def2tzvp basis set was used to determine global reactivity descriptors like the HOMO-LUMO gap, chemical hardness, and electrophilicity index. nih.gov These calculations help in rationalizing the electronic properties and potential interactions of the molecule. Theoretical studies on similar naphthalimide derivatives have also utilized DFT with functionals like M06 and PBE0 to accurately model excited state properties. nih.gov
Hartree-Fock and Post-Hartree-Fock Methods
The Hartree-Fock (HF) method is another foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. While it provides a good starting point, the HF method does not fully account for electron correlation, which is the interaction between individual electrons. rsc.org
Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF results to include electron correlation effects more accurately. These methods are generally more computationally intensive than DFT but can offer higher accuracy for certain systems. While specific post-Hartree-Fock studies on this compound are not readily found, these methods are standard tools in computational chemistry for obtaining highly accurate energies and properties of organic molecules. ictp.it
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a computational process used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial. nih.gov This involves identifying all stable conformers (rotational isomers) and their relative energies.
Conformational analysis of N-1-naphthylamides has been explored using semi-empirical methods like AM1 to estimate the energy barriers associated with rotation around the N-C(aryl) bond. kirj.ee For a thorough analysis, computational chemists typically use force fields like MMFF94 for an initial broad search, followed by geometry optimizations of the low-energy conformers using DFT methods, such as B3LYP with a basis set like 6-31G(d). frontiersin.org The key dihedral angles in this compound that would be investigated include the C-C-N-C amide bond and the C-N-C1(naphthyl)-C2(naphthyl) bond, which determine the orientation of the propanamide group relative to the naphthalene (B1677914) ring.
Below is an illustrative table of what optimized geometric parameters from a DFT calculation might look like for this compound.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: This table is a representative example based on typical bond lengths and angles and does not represent experimentally verified or published computational data for this specific molecule.)
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C=O | 1.23 Å |
| C-N (amide) | 1.35 Å | |
| N-C1 (naphthyl) | 1.42 Å | |
| C-C (propanamide) | 1.52 Å | |
| Bond Angle | O=C-N | 123.0° |
| C-N-C1 (naphthyl) | 125.0° | |
| Dihedral Angle | H-N-C=O | ~180.0° (trans) |
| C-N-C1-C2 (naphthyl) | Varies with conformation |
Spectroscopic Parameter Prediction
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
Theoretical NMR Chemical Shifts (GIAO Approach)
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. chemrxiv.orgresearchgate.net This method, typically employed within a DFT framework, computes the magnetic shielding tensors for each nucleus in the molecule. nih.gov The calculated absolute shieldings are then converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). researchgate.net
For accurate predictions, it is often necessary to perform calculations on a Boltzmann-averaged ensemble of low-energy conformers, as the observed NMR spectrum is an average over all conformations present in the solution. frontiersin.org The choice of DFT functional and basis set is critical for accuracy, with combinations like ωB97X-D/def2-SVP and WP04/6-311++G(2d,p) having been benchmarked for 13C and 1H predictions, respectively. mdpi.com
The following table illustrates the kind of data obtained from a GIAO-DFT calculation of NMR chemical shifts.
Table 2: Illustrative Predicted 13C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only.)
| Atom | Calculated δ (ppm) | Assignment |
| C1' | 134.5 | Naphthyl C-N |
| C2' | 120.8 | Naphthyl CH |
| C3' | 126.2 | Naphthyl CH |
| C4' | 125.9 | Naphthyl CH |
| C4a' | 128.5 | Naphthyl Quaternary C |
| C5' | 128.1 | Naphthyl CH |
| C6' | 126.5 | Naphthyl CH |
| C7' | 125.7 | Naphthyl CH |
| C8' | 123.0 | Naphthyl CH |
| C8a' | 131.0 | Naphthyl Quaternary C |
| C=O | 173.0 | Carbonyl |
| CH2 | 38.5 | Methylene (B1212753) |
| CH3 | 10.2 | Methyl |
Computed Vibrational Wavenumbers and Potential Energy Distribution (PED)
Theoretical vibrational spectroscopy involves calculating the frequencies and intensities of infrared (IR) and Raman bands. These calculations are typically performed at the DFT level, which can predict vibrational wavenumbers with good accuracy after applying a scaling factor to correct for anharmonicity and other systematic errors. scielo.org.mx
A Potential Energy Distribution (PED) analysis is often performed to provide a detailed assignment of the vibrational modes. scielo.org.mxnepjol.info PED breaks down each normal mode of vibration into contributions from various internal coordinates (e.g., bond stretching, angle bending, torsions), allowing for an unambiguous assignment of the spectral peaks. For instance, a PED analysis could distinguish between C-H stretching modes of the naphthalene ring and the propanamide chain.
An example of data from a vibrational analysis is shown below.
Table 3: Illustrative Predicted Vibrational Wavenumbers and PED for this compound (Note: This table is for illustrative purposes only.)
| Mode No. | Scaled Wavenumber (cm-1) | Assignment | PED (%) |
| 1 | 3450 | N-H stretch | ν(N-H) 98% |
| 2 | 3065 | C-H stretch (naphthyl) | ν(C-H) 95% |
| 3 | 2980 | C-H stretch (methyl, asym) | ν(C-H) 99% |
| 4 | 1685 | C=O stretch (Amide I) | ν(C=O) 80%, δ(N-H) 15% |
| 5 | 1540 | N-H bend (Amide II) | δ(N-H) 75%, ν(C-N) 20% |
| 6 | 1450 | CH2 scissoring | δ(CH2) 85% |
| 7 | 805 | C-H out-of-plane bend (naphthyl) | γ(C-H) 90% |
Electronic Transition Predictions and UV-Vis Spectra
The electronic absorption characteristics of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT), a powerful quantum chemical method for calculating excited-state properties. respectprogram.orgresearchgate.net Electronic transitions occur when a molecule absorbs a photon, promoting an electron from a lower energy molecular orbital to a higher energy one. nepjol.info These transitions, primarily π → π* and n → π*, are responsible for the absorption bands observed in an ultraviolet-visible (UV-Vis) spectrum. scielo.org.za
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. scispace.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.
Highest Occupied Molecular Orbital (HOMO) Properties
The HOMO represents the electron-donating ability of a molecule. For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring system. This is consistent with computational studies on other naphthalene derivatives, where the HOMO is often distributed across the aromatic rings. scispace.com The energy of the HOMO is a key indicator of the molecule's ionization potential. A higher HOMO energy suggests that the molecule can be more easily oxidized.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The LUMO, conversely, represents the electron-accepting ability of a molecule. In this compound, the LUMO is likely to have significant contributions from both the naphthalene ring and the carbonyl group of the amide linkage. The energy of the LUMO is related to the electron affinity of the molecule. A lower LUMO energy indicates a greater propensity to accept electrons. The HOMO-LUMO energy gap provides insight into the molecule's chemical stability; a larger gap suggests higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values.
In the MEP map of a molecule like this compound, the regions of negative electrostatic potential (typically colored in shades of red and yellow) indicate areas of high electron density and are susceptible to electrophilic attack. These are expected to be located around the oxygen atom of the carbonyl group and potentially on the naphthalene ring. Conversely, regions of positive electrostatic potential (colored in blue) signify electron-deficient areas and are prone to nucleophilic attack. Such regions would be anticipated around the hydrogen atom of the amide N-H group. Computational studies on similar amide-containing molecules have utilized MEP maps to identify these reactive centers. researchgate.net
Molecular Dynamics Simulations
While specific MD simulation studies on this compound are not available, research on related arylamides has demonstrated the utility of this technique. nih.gov For instance, MD simulations have been used to investigate the dynamic behavior of arylamide inhibitors targeting enzymes in Mycobacterium tuberculosis. nih.gov These simulations revealed how the amide moiety forms crucial hydrogen bonds with the target protein and how substitutions on the aryl ring can influence membrane permeability. nih.gov An MD simulation of this compound in an aqueous environment could elucidate its hydration properties and conformational preferences in solution. Furthermore, MD simulations are instrumental in studying the binding stability of a ligand within a protein's active site, a critical aspect of drug design. semanticscholar.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in medicinal chemistry to predict the activity of new compounds and to guide the design of more potent molecules.
Although no specific QSAR models for this compound have been reported, numerous QSAR studies have been conducted on naphthalene derivatives and N-aryl amides for various biological targets. researchgate.netdntb.gov.ua For example, QSAR models have been developed for 1,5-N,N'-substituted-2-(substituted naphthalenesulphonyl) glutamamides as potential anticancer agents. researchgate.net These studies often employ a range of molecular descriptors, including topological, electronic, and steric parameters, to build the predictive models. The insights gained from such QSAR studies can help in identifying the key structural features of the naphthalene and amide moieties that are crucial for a particular biological activity, which could be hypothetically applied to guide the modification of this compound for a desired therapeutic effect.
Molecular Docking Studies (e.g., IFD, MMGBSA)
Computational methods, particularly molecular docking, serve as powerful tools in medicinal chemistry for predicting the binding orientation and affinity of a small molecule ligand to its macromolecular target. researchgate.net These in silico studies are crucial for understanding potential mechanisms of action and for the rational design of new therapeutic agents. nih.gov Among the more sophisticated and widely used techniques are Induced Fit Docking (IFD) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations. nih.govchemrxiv.org
The Induced Fit Docking (IFD) protocol is an advanced docking method that accounts for the flexibility of the protein's active site. chemrxiv.org Unlike rigid-receptor docking, IFD allows for side-chain and backbone movements in the receptor upon ligand binding, providing a more realistic model of the induced fit phenomenon. chemrxiv.org The process typically involves an initial docking of the ligand to a rigid receptor, followed by sampling of protein conformations around the binding site in the presence of the ligand, and finally, redocking the ligand to the newly generated low-energy receptor structures. chemrxiv.org
Following docking, the binding free energy (ΔGbind) of the ligand-protein complex is often calculated to refine and rank the docking poses. nih.gov The MM-GBSA method is a popular approach for this, estimating the free energy of binding by combining molecular mechanics energies with implicit solvation models. chemrxiv.org This method provides a more accurate estimation of binding affinity than standard docking scores, bridging the gap between empirical scoring and more computationally intensive methods. chemrxiv.orgresearchgate.net The validation of a docking protocol is often confirmed by redocking a co-crystallized ligand into its original protein structure, with a root-mean-square deviation (RMSD) of less than 2.0 Å considered a reliable predictor of the protocol's accuracy. nih.gov
Theoretical Inhibition Studies for Target Macromolecules
Molecular docking studies have been instrumental in exploring the inhibitory potential of this compound derivatives against a variety of macromolecular targets implicated in different diseases.
Inhibition of Neurodegenerative Enzymes
In the search for new treatments for neurodegenerative diseases like Parkinson's, derivatives of this compound have been evaluated as potential inhibitors of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). nih.govresearchgate.net Using Induced Fit Docking and MM-GBSA calculations, researchers have predicted the binding affinities of these compounds. nih.govresearchgate.net
For instance, a study on a series of N-aryl-2-(N-disubstituted) acetamide compounds, which included (R)-N-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)propanamide, investigated their potential as selective inhibitors for MAO-B. The results indicated that this naphthalene-containing derivative, along with others in its series, exhibited a more favorable binding free energy (ΔGbind) for MAO-B compared to the reference drug Zonisamide. nih.govresearchgate.net The binding mode analysis for a related compound in the series revealed key π-π stacking interactions with aromatic residues in the active site, a common feature for ligands binding to these enzymes. nih.gov
| Compound | Target Enzyme | ΔGbind (kcal/mol) | Reference Drug | Reference ΔGbind (kcal/mol) |
|---|---|---|---|---|
| (R)-N-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)propanamide | MAO-B | -69.24 | Zonisamide | -48.33 |
| (R)-N-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)propanamide | BChE | -50.68 | Tacrine | -47.58 |
Inhibition of Ion Channels in Atrial Fibrillation
Rational drug design has also been applied to target ion channels associated with atrial fibrillation, such as NaV1.5, TASK-1, and KV1.5. chemrxiv.org Novel compounds, including derivatives of this compound, were designed based on the chemical features of known local anesthetics that block these channels. chemrxiv.org
Induced-fit docking calculations were performed to analyze the most probable binding modes and ligand-receptor interactions. chemrxiv.org Following the IFD protocol, MM-GBSA calculations were used to re-score the poses and estimate the binding free energy for each compound against the different ion channels. chemrxiv.org The study aimed to identify molecules capable of inhibiting multiple relevant ion channels, a polypharmacological approach to treating atrial fibrillation. chemrxiv.org The theoretical binding affinities help prioritize candidates for chemical synthesis and further biological evaluation. chemrxiv.org
Biological Activity and Mechanistic Investigations of N Naphthalen 1 Yl Propanamide
Antimicrobial Research
N-(naphthalen-1-yl)propanamide derivatives have emerged as a noteworthy class of compounds in the search for new antimicrobial agents. researchgate.net The incorporation of the naphthalene (B1677914) ring is a feature found in established antifungal agents like naftifine (B1207962) and tolnaftate. researchgate.net Researchers have synthesized and evaluated a variety of these derivatives, revealing a broad spectrum of activity against both bacteria and fungi. tandfonline.comresearchgate.net
Derivatives of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. tandfonline.comtandfonline.com In one study, several synthesized compounds were tested against ten different bacterial species. researchgate.net Specific derivatives, such as 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2c), N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide (2e), and 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide (2f), exhibited anti-gram-positive bacterial activity at half the potency of the standard drug chloramphenicol (B1208). researchgate.nettandfonline.comtandfonline.com These compounds were particularly effective against Staphylococcus aureus. tandfonline.com
Activity against Gram-negative bacteria was more limited. tandfonline.com Only one derivative, 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide (2b), showed activity against Yersinia enterocolitica. researchgate.nettandfonline.comresearchgate.net Another study on related (6-methoxy-2-naphthyl) propanamide derivatives also found potent activity against Gram-positive strains like Bacillus subtilis and Streptococcus pneumonia. udc.gal
Antibacterial Activity of this compound Derivatives
Summary of the antibacterial efficacy of selected compounds against various bacterial strains. MIC (Minimum Inhibitory Concentration) values are provided where available.
| Compound Derivative | Bacterial Strain | Activity Level (Compared to Standard) | Reference |
|---|---|---|---|
| 2c, 2e, 2f | Gram-positive bacteria (e.g., S. aureus) | Half the potency of chloramphenicol | tandfonline.com, tandfonline.com |
| 2b | Yersinia enterocolitica (Gram-negative) | Active (MIC = 187.5 μg/ml) | tandfonline.com, nih.gov |
| 2d, 2j (Naproxen derivatives) | Bacillus subtilis (Gram-positive) | Potent (MIC = 1.95 µg/ml) | udc.gal |
| 6 (Naproxen derivative) | Streptococcus pneumonia (Gram-positive) | Potent (MIC = 1.95 µg/ml) | udc.gal |
The this compound scaffold has yielded compounds with significant antifungal properties. researchgate.nettandfonline.com Studies show that derivatives with specific heterocyclic substitutions exhibit potent activity against a range of fungi, including Candida albicans, Candida krusei, and Aspergillus niger. tandfonline.com For instance, compounds 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2a), 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide (2b), 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide (2c), and N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide (2e) displayed antifungal activity against at least one fungal species at half the potency of ketoconazole (B1673606). tandfonline.comresearchgate.nettandfonline.comresearchgate.net
The proposed mechanism for this antifungal action is the inhibition of the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). researchgate.netresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. researchgate.netnih.gov By inhibiting CYP51, these compounds disrupt membrane integrity, leading to fungal cell death. researchgate.net This mechanism is shared by widely used azole antifungal drugs. researchgate.netnih.gov The structural similarities between this compound derivatives containing azole moieties and known azole antifungals support this hypothesis. researchgate.netresearchgate.net
Antifungal Activity of this compound Derivatives
Overview of the antifungal efficacy of key derivatives against common fungal pathogens.
| Compound Derivative | Fungal Strain | Activity Level (Compared to Standard) | Reference |
|---|---|---|---|
| 2a, 2b, 2c, 2e | Various fungi | Half the potency of ketoconazole | tandfonline.com, researchgate.net |
| 2a, 2b, 2c | C. albicans, C. krusei, A. niger | Exhibited notable antifungal activity | tandfonline.com |
Structure-activity relationship (SAR) studies have provided insights into the chemical features that govern the antimicrobial potency of this compound derivatives. The core this compound structure itself is considered a good foundation for antimicrobial activity. tandfonline.com
For antibacterial activity , the nature of the substituent groups plays a critical role. Research indicates that the presence of an electron-withdrawing group, such as in derivative 2c, enhances antibacterial activity compared to an electron-donating group. tandfonline.com Larger aromatic substitutions at the C5-acylaminomethyl position of related structures have been found to be detrimental to activity against Gram-positive bacteria. kcl.ac.uk
For antifungal activity , substitutions at the second position of the propanamide chain with specific heterocyclic rings are key. tandfonline.com The introduction of benzothiazole (B30560) and 1-methyl-imidazole moieties (compounds 2b and 2c, respectively) appears to increase antifungal efficacy. tandfonline.com This is consistent with the known antifungal properties of many azole derivatives. researchgate.netresearchgate.net The combination of the naphthalene ring with these (benz)azole groups is a strategy that has been reported to yield compounds with strong antibacterial and antifungal effects. researchgate.net
Antifungal Efficacy and Proposed Mechanism of Action (e.g., CYP51 Inhibition)
Antineoplastic and Cell Proliferation Modulation
Beyond their antimicrobial effects, derivatives of this compound have been investigated for their potential in cancer therapy, specifically focusing on their interaction with ion channels and their ability to modulate cell growth.
The Transient Receptor Potential Melastatin 4 (TRPM4) channel is a calcium-activated non-selective cation channel that plays a role in various physiological processes, and its dysregulation is linked to cancer. biorxiv.orgmdpi.com TRPM4 is considered a promising target for anticancer drugs because its overexpression contributes to increased proliferation and migration in several cancers. mdpi.com
While this compound itself has not been the primary focus, a closely related aryloxyacyl-anthranilic acid derivative, 4-chloro-2-(2-(naphthalene-1-yloxy) acetamido) benzoic acid (NBA), has been identified as a potent inhibitor of human TRPM4 channels. nih.gov Structural studies have shown that inhibitors like NBA bind to a hydrophobic pocket located between the S3 and S4 helices of the TRPM4 channel. biorxiv.org By blocking TRPM4, these compounds can alter the influx of monovalent cations like Na+, which in turn modulates the cell's membrane potential and intracellular calcium signaling, processes critical for cell proliferation. mdpi.comnih.gov
Derivatives of this compound have demonstrated direct effects on the proliferation of cancer cells. In one study, a benzoxaborole derivative, 3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)-N-(naphthalene-1-yl)propanamide (compound 94), showed antiproliferative activity against cancer cells comparable to a phenyl analogue, though with lower selectivity between cancer and normal cells. acs.org The 2-naphthyl analogue of this compound showed a tenfold decrease in potency, highlighting the importance of the 1-naphthyl substitution for this activity. acs.org
The inhibition of TRPM4 channels by related compounds is a key mechanism by which these molecules can modulate cellular proliferation. mdpi.com By depolarizing the plasma membrane, TRPM4 activation reduces the driving force for calcium entry, which is a critical signal for cell growth and division. mdpi.com Therefore, inhibiting TRPM4 can disrupt these signaling pathways, leading to a decrease in cancer cell proliferation and the induction of apoptosis. acs.org
Antiproliferative Activity of this compound Derivatives
Activity of selected derivatives against cancer cell lines.
| Compound Derivative | Target | Observed Effect | Reference |
|---|---|---|---|
| Compound 94 (benzoxaborole derivative) | Cancer cells | Antiproliferation activity | acs.org |
| NBA (related anthranilic acid derivative) | TRPM4 Channel | Inhibition (IC50 = 0.125 - 0.187 μM) | nih.gov |
Investigation of Specific Molecular Targets and Biochemical Pathways
The biological activity of this compound and its derivatives extends to their interaction with specific molecular targets, thereby influencing various biochemical pathways. The core structure, featuring a naphthalene ring and a propanamide group, facilitates these interactions. The naphthalene moiety can participate in π-π stacking interactions with aromatic amino acid residues within proteins, while the amide group is capable of forming hydrogen bonds. These non-covalent interactions are crucial for the modulation of enzyme and receptor activity.
In the context of herbicidal activity, this compound, also known as napropamide (B1676949), is absorbed by the roots of plants and is known to inhibit root development and growth. nih.gov This suggests an interference with fundamental cellular processes essential for plant growth. While the precise molecular targets for its herbicidal action are a subject of ongoing research, the mechanism is believed to involve the disruption of cell division.
Derivatives of this compound have been synthesized and investigated for a range of biological activities, including antimicrobial and anticancer properties. evitachem.comresearchgate.netbilecik.edu.tr For instance, certain derivatives have shown the potential to act as inhibitors of enzymes like aromatase, which is involved in estrogen biosynthesis. researchgate.netbilecik.edu.tr The ability of these compounds to interact with specific molecular targets underscores their potential as scaffolds for the development of new therapeutic agents.
Enzyme Inhibition Studies
The modulatory effects of this compound and its analogs on various enzymes have been a significant area of research. These studies are crucial for understanding their mechanism of action and for the potential development of therapeutic agents.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. opcw.org Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease. researchgate.netmdpi.com
Derivatives of this compound have been evaluated for their ability to inhibit AChE and BChE. For example, a series of this compound derivatives were synthesized and tested for their anticholinesterase activity. researchgate.net While specific IC50 values for the parent compound are not detailed in the provided results, related structures have demonstrated significant inhibitory potential. For instance, (E)-4-(Naphthalen-1-yl)-8-(naphthalen-1-ylmethylene)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile, a complex molecule containing a naphthalene moiety, displayed an IC50 value of 6.86 μM against AChE. nih.gov Another study on 2-aminothiazole-based propanamide derivatives identified compounds with potent, mixed-type inhibition of both AChE and BChE. researchgate.net These findings highlight the potential of the propanamide scaffold in designing cholinesterase inhibitors.
Table 1: AChE and BChE Inhibition by Selected Naphthalene-Containing Compounds
| Compound | Target Enzyme | IC50 (µM) | Source |
|---|---|---|---|
| (E)-4-(Naphthalen-1-yl)-8-(naphthalen-1-ylmethylene)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | AChE | 6.86 | nih.gov |
| Compound 3e (2-aminothiazole derivative) | AChE | 0.5 | researchgate.net |
| Compound 3e (2-aminothiazole derivative) | BChE | 14.7 | researchgate.net |
| Compound 9e (2-aminothiazole derivative) | AChE | 3.13 | researchgate.net |
| Compound 9e (2-aminothiazole derivative) | BChE | 0.9 | researchgate.net |
This table is for illustrative purposes and includes derivatives containing the naphthalene group to demonstrate the potential of this chemical class.
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an enzyme that breaks down neurotransmitters like dopamine (B1211576). mdpi.com Its inhibition can increase dopamine levels in the brain, which is a therapeutic approach for Parkinson's disease. mdpi.comscielo.br
Research into N-propargylpiperidines with naphthalene-2-carboxamide moieties has indicated their potential as multifunctional agents for Alzheimer's disease, which can include MAO-B inhibition. nih.gov While direct data on this compound's MAO-B inhibitory activity is not specified in the search results, the structural features of related compounds suggest that this is a plausible area of investigation. For example, various compounds are screened for MAO-B inhibition, and those with suitable physicochemical properties are considered for further development. scielo.brresearchgate.net
Broader Enzyme Modulatory Effects
The inhibitory potential of this compound derivatives extends beyond cholinesterases and MAO-B. Studies have explored their effects on other enzymes, such as aromatase. researchgate.netbilecik.edu.tr Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a strategy for treating hormone-dependent breast cancer. bilecik.edu.tr The development of new aromatase inhibitors is an active area of research for medicinal chemists. researchgate.netbilecik.edu.tr
Additionally, derivatives have been synthesized and evaluated for their activity against histone deacetylases (HDACs), which are a class of enzymes that play a crucial role in gene regulation and are targets for cancer therapy. mdpi.com For instance, N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide was identified as a potent and selective HDAC inhibitor. mdpi.com
Receptor Binding Profiling
The interaction of this compound and its derivatives with various receptors is a key aspect of their pharmacological profile. These interactions are often investigated through radioligand binding displacement assays. nih.gov
One area of focus has been the dopamine D4 receptor (D4R), a target for various neurological and psychiatric disorders. A study on a series of novel ligands based on the classical D4R agonist A-412997 revealed that substituting the pyridine (B92270) ring with a naphthyl moiety resulted in modest improvements in D4R subtype selectivity and produced partial agonist activity at D4R with no agonist activity at D2R or D3R. nih.gov Specifically, the compound 2-(4-(Naphthalen-1-yl)piperazin-1-yl)-N-(m-tolyl)acetamide showed a high affinity for the D4 receptor with a Ki value of ≤ 4.3 nM and over 100-fold selectivity against other D2-like receptors. nih.gov This demonstrates the significant role the naphthalene group can play in modulating receptor binding and selectivity.
Bioherbicidal Activity Research
This compound, isolated from Streptomyces sp., has been identified as a compound with herbicidal activity. dntb.gov.uaresearchgate.net This discovery has spurred research into its potential as a bioherbicide for controlling weeds. google.com
Studies have shown that this compound can inhibit the germination of weeds such as Cyperus rotundus. researchgate.net The compound was identified as one of the bioactive secondary metabolites produced by soil microorganisms with potential for biological weed control. google.com Research has confirmed its herbicidal activity against Cyperus occidentalis and the rhizome of Cyperus rotundus. researchgate.netgoogle.com The mechanism of action is believed to be the inhibition of root development and growth. nih.gov Further field studies are considered necessary to confirm its efficacy as a bioherbicide. researchgate.net
Activity Against Specific Weed Species (e.g., Cyperus rotundus)
This compound has been identified as a potent herbicidal agent, with significant activity demonstrated against the noxious weed Cyperus rotundus, commonly known as purple nutsedge. Research has shown that this compound, isolated from microbial sources, can effectively inhibit the growth and germination of this pervasive agricultural pest. dntb.gov.uaresearchgate.net
Studies involving the application of this compound have documented its allelopathic potential, showing a marked reduction in the germination of C. rotundus rhizomes. researchgate.net In one particular study, the compound exhibited an 80% inhibition of rhizome germination for C. rotundus. researchgate.net The potent effect on C. rotundus suggests that this compound acts as a bioherbicide. researchgate.net Further investigations are considered necessary to confirm these herbicidal activities under field conditions. researchgate.net The compound's efficacy has been highlighted in several studies focusing on the discovery of natural herbicides from actinobacteria. researchgate.netresearchgate.net
| Source Organism | Target Weed | Observed Effect | Reference |
|---|---|---|---|
| Streptomyces sp. KA1-3 | Cyperus rotundus | Identified as a herbicidal compound; growth was severely affected compared to control. | dntb.gov.uaresearchgate.net |
| Streptomyces sp. KA1-3 | Cyperus rotundus | Showed 80% inhibition of rhizome germination. | researchgate.net |
Inhibition of Plant Growth and Development (e.g., Root Development)
Furthermore, other naphthalenic compounds are known to interfere with plant hormone transport, which is critical for root architecture. N-(1-naphthyl)phthalamic acid (NPA), a well-known polar auxin transport inhibitor, effectively blocks lateral root formation. nih.govfrontiersin.org This inhibition of auxin transport, both acropetal (towards the tip) and basipetal (away from the tip), disrupts the auxin gradients necessary for initiating and developing lateral roots. nih.govfrontiersin.orgnih.gov Given the structural similarities, it is plausible that this compound may exert its herbicidal effects through a similar mechanism involving the inhibition of root cell elongation and the disruption of auxin transport, leading to compromised root system development and ultimately, plant death.
Origin from Natural Sources (e.g., Streptomyces sp.)
This compound is a naturally occurring secondary metabolite produced by certain strains of soil-dwelling bacteria. It was successfully isolated and characterized from the actinobacterium Streptomyces sp., specifically the KA1-3 isolate. dntb.gov.uaresearchgate.net The production of this herbicidal compound was achieved through submerged fermentation of the Streptomyces sp. strain. tandfonline.com Following fermentation, the compound was extracted from the culture broth using ethyl acetate (B1210297) and subsequently purified. researchgate.net Its chemical structure was elucidated using various spectroscopic methods, including UV, FT-IR, NMR, and Mass Spectrometry. researchgate.net The discovery of this compound from Streptomyces highlights this genus as a valuable source of novel bioactive compounds with potential applications in agriculture as bioherbicides. researchgate.nettandfonline.com
Comparative Biological Activity with Structurally Related N-Naphthyl Amides
The biological potency of N-naphthyl amides is highly dependent on their specific chemical structure, including the nature and position of substituents and their stereochemistry.
Impact of Substituents on Biological Potency
Variations in the substituents on the naphthalene ring or the amide group can dramatically alter the biological activity of N-naphthyl amides, influencing their efficacy and target specificity.
Structure-activity relationship (SAR) studies have revealed key insights:
Halogen Substitution: In a series of N-naphthyl amides designed as γ-secretase inhibitors, replacing a chlorine substituent with a fluorine atom resulted in reduced activity. nih.gov
Bulky Groups: The introduction of a bulky 4-t-butyl group onto an adjacent phenyl ring enhanced the inhibitory activity of one amide analog but negated its desired target selectivity. nih.gov This suggests that the size and position of substituents are critical for proper interaction with biological binding sites.
Amide Linkage and Adjacent Rings: Studies on substituted naphthalene-2-carboxamides found that the type of substituent on the amide nitrogen (e.g., N-benzyl) was crucial for activity related to the inhibition of photosynthetic electron transport (PET). mdpi.com
Intercalating Ability: The naphthalene moiety itself can significantly enhance biological activity. In a study on mutagenic amides, the presence of a naphthalene group increased DNA binding through intercalation, boosting mutagenic activity by an estimated 3 to 4 logP units compared to compounds lacking this feature. publish.csiro.au
Position of Substituents: The placement of substituents on the aromatic ring adjacent to the amide linkage has been shown to have a noticeable effect on the antibacterial activity of amide derivatives. tandfonline.com Similarly, studies on naphthalene derivatives with anti-inflammatory properties showed that substitution at the 1 or 2 position of the naphthyl ring could favor or disfavor inhibitory effects. researchgate.net
| Compound Class | Structural Modification | Effect on Biological Activity | Target/Assay | Reference |
|---|---|---|---|---|
| Naphthyl Amides | Replacement of Chlorine with Fluorine | Reduced activity | γ-Secretase Inhibition | nih.gov |
| Naphthyl Amides | Introduction of a bulky t-butyl group | Enhanced activity but lost selectivity | γ-Secretase Inhibition | nih.gov |
| Naphthalene-2-carboxamides | N-benzyl substituent | Most active compound | Photosynthetic Electron Transport (PET) Inhibition | mdpi.com |
| N-Acyloxy-N-alkoxyamides | Presence of a naphthalene substituent | Significantly increased activity via DNA intercalation | Mutagenicity (Ames test) | publish.csiro.au |
| Amide derivatives | Position of substituents on the aromatic ring | Noticeable effect on potency | Antibacterial Activity | tandfonline.com |
| Naphthalene derivatives | Esterification and substitution at position 1 or 2 | Influenced inhibitory effects | Anti-inflammatory Activity | researchgate.net |
Enantiomeric Purity and Chiral Activity in Biological Systems
Many N-naphthyl amides, including the herbicide napropamide, are chiral molecules, meaning they exist as non-superimposable mirror images called enantiomers. herts.ac.ukresearchgate.net The three-dimensional arrangement of atoms in these enantiomers leads to differential interactions with chiral biological targets like enzymes and receptors. researchgate.netgoogle.com Consequently, the enantiomeric purity of a compound is a critical determinant of its biological activity and efficacy. nih.gov
For the chiral amide herbicide napropamide, the (R)-enantiomer consistently demonstrates higher herbicidal activity against various weed species compared to its (S)-enantiomer. researchgate.net Furthermore, the more active (R)-enantiomer has been shown to possess lower aquatic toxicity than the (S)-enantiomer. researchgate.net Despite this, most chiral pesticides, including napropamide, have historically been produced and applied as racemic mixtures, which contain equal amounts of both enantiomers. herts.ac.ukresearchgate.net This practice means that a significant portion of the applied chemical may be less effective or contribute unnecessarily to the environmental load. researchgate.net
The recognition that different stereoisomers can have vastly different biological activities has spurred the development of methods for asymmetric synthesis to produce enantiomerically pure compounds. nih.govscience.gov This approach, known as creating an "enantiomerically pure chiral" drug or agrochemical, aims to maximize desired activity while minimizing off-target effects and environmental impact. researchgate.netscience.gov
Material Science and Advanced Chemical Applications
Role as a Synthetic Reagent and Building Block
The chemical architecture of N-(naphthalen-1-yl)propanamide makes it a valuable precursor and building block in organic synthesis. The reactivity of both the naphthalene (B1677914) ring and the propanamide group allows for the creation of a wide array of more complex molecules.
Facilitation of Diverse Organic Reactions
The this compound framework is amenable to a variety of organic reactions. The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation and nitration, allowing for the introduction of new functional groups. Furthermore, derivatives of this compound, such as 3-Amino-N-(naphthalen-1-yl)propanamide, demonstrate a broader range of reactivity, including oxidation of the amino group to form nitro or nitroso derivatives and reduction reactions. The amide bond itself can also be a site for chemical modification. This reactivity is fundamental to its role as a versatile synthetic intermediate.
Table 1: Examples of Reactions Facilitated by the this compound Scaffold
| Reaction Type | Description | Potential Products | Reference |
|---|---|---|---|
| Electrophilic Substitution | Reactions like nitration or halogenation on the naphthalene ring. | Substituted naphthalene derivatives. | |
| Oxidation | Oxidation of functional groups, such as an amino group on a derivative, to form nitro or nitroso compounds. | Nitro or nitroso derivatives. | |
| Reduction | Reduction of the amide group or other functionalities. | Amines and other reduced products. |
Synthesis of Complex Organic Molecules
This compound serves as a foundational structure for creating more elaborate molecules. Researchers have successfully used it as a starting material to synthesize new derivatives with specific functionalities. researchgate.netresearchgate.net For instance, by reacting this compound with 2-mercapto aryl or dithiocarbamate (B8719985) salt derivatives, a series of novel compounds with significant antimicrobial properties were produced. researchgate.netresearchgate.net This demonstrates its utility as a building block for substances with potential applications in medicine and agriculture. researchgate.netevitachem.com The synthesis of these complex molecules often involves coupling reactions that attach larger, functional moieties to the propanamide nitrogen or the naphthalene ring. researchgate.net
Development of Novel Materials
The intrinsic properties of the this compound structure, particularly the presence of the naphthalene component, make it a candidate for the development of advanced materials with specific electronic and polymeric properties.
Electronic Properties for Advanced Materials
The naphthalene ring system is known for its ability to engage in π-π interactions, a key characteristic for the development of organic electronic materials. These interactions can influence molecular packing and charge transport properties in the solid state. While specific electronic data for this compound is not extensively detailed, its structural features suggest potential utility. The combination of the hydrophobic, electronically active naphthalene moiety with the hydrogen-bonding capability of the amide group makes derivatives of this compound valuable for creating new materials. The ability to modify the core structure through various reactions allows for the fine-tuning of its electronic properties for specific applications in material science. ontosight.ai
Potential Applications in Polymer Science
The chemical properties of this compound and its analogs can be harnessed for the development of new polymers. ontosight.ai By introducing polymerizable groups onto the molecule, it can be incorporated into polymer chains. For example, a related compound, N-(prop-2-yn-1-yl)propanamide, which features a terminal alkyne, is valuable in polymer synthesis through "click chemistry," a method used for efficient and specific chemical ligations. This suggests that functionalized derivatives of this compound could serve as monomers for creating specialty polymers with unique thermal or optical properties conferred by the bulky, aromatic naphthalene group.
Applications in Agrochemical Design and Development
The this compound scaffold has proven to be particularly fruitful in the field of agrochemicals, leading to the development of herbicides and new compounds with potential as fungicides.
A closely related and commercially significant compound is Napropamide (B1676949) (N,N-diethyl-2-(naphthalen-1-yloxy)propanamide), a selective, systemic pre-emergent herbicide. nih.gov It is used to control a variety of annual grasses and broad-leaved weeds in numerous crops, including vegetables, fruit trees, and tobacco. nih.govherts.ac.uk Napropamide is absorbed by the roots and acts by inhibiting cell division and the synthesis of very-long-chain fatty acids, which are crucial for the proper development of seedlings. nih.govvulcanchem.comgalchimia.com
Furthermore, research has identified N-(naphthalene-1-yl)propanamide itself as a herbicidal compound. It was isolated from a Streptomyces species and showed significant herbicidal activity against the pervasive weed Cyperus rotundus. researchgate.net
In addition to herbicidal action, new derivatives synthesized from this compound have demonstrated notable antimicrobial activity. researchgate.net Studies have shown that certain derivatives exhibit potent antifungal and antibacterial effects, indicating their potential for development as new agrochemical agents to protect crops from fungal and bacterial diseases. researchgate.netresearchgate.netjeeng.net For example, compounds such as 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide and 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide have shown promising antifungal activity. researchgate.netresearchgate.net
Table 2: Agrochemical Applications of this compound and Related Compounds
| Compound | Application Type | Target Organism/Weed | Reference |
|---|---|---|---|
| Napropamide | Pre-emergent Herbicide | Annual grasses and broad-leaved weeds | nih.gov |
| This compound | Herbicide | Cyperus rotundus | researchgate.net |
| This compound Derivatives | Antifungal / Antibacterial | Various fungi and bacteria species | researchgate.netresearchgate.net |
Mechanism-Based Herbicidal Agents (e.g., Napropamide analogs)
This compound and its analogs, most notably the commercial herbicide Napropamide, function as potent, selective, pre-emergent herbicidal agents. Their mechanism of action is primarily centered on the disruption of cell division and elongation in the root systems of susceptible plants. orst.edunih.gov This inhibition of root development ultimately prevents the proper establishment of weed seedlings. nih.gov
Research indicates that the herbicidal activity of these compounds stems from their ability to interfere with critical phases of the cell cycle. Napropamide has been shown to block the G1 and G2 phases of the mitotic cycle, which in turn inhibits DNA synthesis. jeeng.net This disruption hinders the production of essential proteins, including regulatory proteins in the G1 phase and spindle-forming proteins in the G2 phase, effectively halting cell division (mitosis) in the shoot and root meristems. orst.edujeeng.net
Table 1: Herbicidal Activity of Napropamide Isomers
| Isomer | Common Name | Herbicidal Activity | Target Weeds |
|---|---|---|---|
| Racemic Mixture | Napropamide | Good pre-emergent activity | Annual grasses and broadleaf weeds chimia.chgoogle.com |
| (R)-enantiomer | D-Napropamide / Napropamide-M | Higher activity than the racemic mixture and L-isomer google.comgoogle.com | Selectively enhanced control of dicotyledonous weeds google.com |
| (L)-enantiomer | L-Napropamide | Significantly lower herbicidal activity google.com | Not typically used for weed control |
Environmental Fate and Degradation Pathways of N-Naphthyl Propanamide Analogs
The environmental persistence and degradation of N-naphthyl propanamide analogs like Napropamide are influenced by a combination of biotic and abiotic factors. The primary pathways for its dissipation in the environment are photodegradation and microbial degradation. orst.edujeeng.netgalchimia.com
Photodegradation: Napropamide is susceptible to rapid breakdown by sunlight, particularly when present on the soil surface. orst.edugalchimia.com This photodegradation is a significant pathway for its environmental loss, with one study noting a half-life as short as 28 days on the soil surface due to this process. galchimia.com In water, breakdown by sunlight (photolysis) can be even more rapid. orst.edu
Microbial Degradation: While photodegradation is a key abiotic process, soil microorganisms also play a crucial role in the breakdown of napropamide, although this process is generally slower. jeeng.netgalchimia.com The degradation rate is influenced by soil characteristics, with higher organic matter content and temperature (in the range of 15-35°C) accelerating the process. nih.gov The half-life of napropamide in soil can range from 25 to 152 days, with a typical value estimated at around 70 days. orst.edujeeng.net Studies have shown that the half-life in sterilized soil is nearly three times longer than in non-sterilized soil, confirming the contribution of microorganisms. nih.gov A specific bacterial strain, identified as Bacillus cereus, has been isolated and shown to effectively degrade napropamide, using it as a carbon and energy source. nih.gov
The degradation process for napropamide analogs in soil and plants typically involves several key chemical transformations:
Dealkylation: One of the initial steps is the cleavage and loss of the N-alkyl groups (the two ethyl groups in Napropamide). jeeng.netgalchimia.comnih.gov This results in metabolites such as N-ethyl-2-(1-naphthoxy)-propionamide. nih.gov
Hydrolysis/Oxidation: The amide bond can be hydrolyzed or oxidized, leading to the conversion of the amide into its corresponding carboxylic acid, 2-(naphthalen-1-yloxy)propanoic acid (NOPA). galchimia.comnih.gov
Ring Hydroxylation: Hydroxyl groups can be added to the naphthalene ring system. galchimia.com
Ether Cleavage: The ether linkage can be broken, leading to the formation of 1-naphthol. galchimia.com
Table 2: Major Degradation Products of Napropamide
| Degradation Product | Abbreviation | Formation Pathway | Reference |
|---|---|---|---|
| 2-(naphthalen-1-yloxy)propanoic acid | NOPA | Amide hydrolysis | galchimia.com |
| 1-Naphthol | - | Ether cleavage, further degradation | galchimia.comnih.gov |
| N-ethyl-2-(1-naphthoxy)-propionamide | - | Dealkylation (loss of one ethyl group) | nih.gov |
| N-methyl-2-(1-naphthoxy)-propionamide | - | Dealkylation | nih.gov |
Table 3: Factors Influencing Napropamide Degradation
| Factor | Effect on Degradation | Details | Reference |
|---|---|---|---|
| Sunlight (Photolysis) | Increases | Rapid degradation on soil and water surfaces. | orst.edugalchimia.com |
| Soil Microorganisms | Increases | Slower but significant degradation pathway; Bacillus cereus is one effective species. | jeeng.netnih.govnih.gov |
| Temperature | Increases | Degradation rate increases with temperature (tested from 15-35°C). | nih.gov |
| Soil Organic Matter | Increases | Higher organic matter content is correlated with a shorter half-life. | nih.gov |
Future Directions and Emerging Research Avenues
Exploration of New Biological Targets and Pathways
Initial studies have successfully identified antimicrobial and herbicidal properties for N-(naphthalen-1-yl)propanamide and its derivatives. researchgate.netresearchgate.net However, the naphthalene (B1677914) scaffold is a well-known pharmacophore present in compounds with a wide array of biological activities. researchgate.net This suggests that the therapeutic potential of this compound may extend far beyond its currently known effects. Future research is poised to investigate a broader range of biological targets.
Derivatives of this compound have already shown promise. For instance, the introduction of a 2-(benzothiazol-2-ylthio) group yielded a compound with activity against the gram-negative bacterium Yersinia enterocolitica. researchgate.net Other derivatives displayed antifungal activity, in some cases at half the potency of the standard drug chloramphenicol (B1208). researchgate.net The core structure has also been identified in a Streptomyces species isolate and showed herbicidal effects against Cyperus rotundus. researchgate.net
Future explorations could target pathways and protein families where other naphthalene-containing molecules have shown efficacy. These include:
Kinase Inhibition: Compounds with similar structures, such as 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide, have been investigated for their potential to modulate biological pathways through kinase inhibition. ontosight.ai This opens a promising avenue for developing anticancer or anti-inflammatory agents.
Anticancer Mechanisms: The naphthoquinone moiety, structurally related to naphthalene, is known to exert cytotoxic effects on cancer cells through mechanisms like topoisomerase-II inhibition and the generation of reactive oxygen species (ROS). mdpi.com Investigating whether this compound derivatives can be designed to engage these or other cancer-related pathways is a logical next step.
Cyclooxygenase (COX) Inhibition: The design of N-acyl hydrazones as selective COX-2 inhibitors has been a successful strategy in developing anti-inflammatory drugs. nih.gov Applying similar design principles to the this compound backbone could yield novel and selective anti-inflammatory candidates.
Antimycobacterial Activity: The naphthalene ring system is a component of various compounds with demonstrated therapeutic properties against Mycobacterium tuberculosis. researchgate.net This suggests that this compound derivatives could be developed as new agents to combat tuberculosis, a significant global health threat. researchgate.net
Table 1: Potential Biological Targets for this compound Derivatives
| Target Class | Potential Application | Rationale | Citation(s) |
|---|---|---|---|
| Protein Kinases | Anticancer, Anti-inflammatory | Structural analogs show potential for kinase modulation. | ontosight.ai |
| Topoisomerase-II | Anticancer | Naphthalene-related quinones are known inhibitors. | mdpi.com |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | N-acyl amide structures are suitable for designing selective inhibitors. | nih.gov |
| Mycobacterial Enzymes | Antituberculosis | The naphthalene ring is a known antimycobacterial pharmacophore. | researchgate.net |
Advanced Computational Design of Novel Derivatives
The rational design of new chemical entities with enhanced activity and specificity is increasingly driven by computational chemistry. For this compound, advanced computational approaches can accelerate the discovery of next-generation derivatives.
Structure-Activity Relationship (SAR) studies are fundamental to this process. By synthesizing and testing a series of analogs, researchers can build models that correlate structural modifications with biological activity. For example, research on N-[2-(7-methoxynaphthalen-1-yl)ethyl]-4-methylbenzamide, a related compound, highlights how substituting an aliphatic propanamide with an aromatic benzamide (B126) group can significantly alter properties like lipophilicity and biological target interactions. vulcanchem.com
Future computational efforts will likely focus on:
Molecular Docking: Simulating the binding of virtual libraries of this compound derivatives into the active sites of known biological targets (e.g., bacterial enzymes, protein kinases, COX-2). This can prioritize which compounds to synthesize, saving time and resources. Docking studies have been effectively used to understand the interaction between N-acylhydrazone inhibitors and the COX-2 enzyme. nih.gov
Pharmacophore Modeling: Identifying the key structural features (e.g., hydrogen bond donors/acceptors, aromatic rings) of this compound that are essential for its biological activity. This "pharmacophore" can then be used as a template to design new molecules with improved potency.
Ligand-Directed Chemistry: Employing advanced strategies like ligand-directed N-acyl-N-alkylsulfonamide (NASA) chemistry, where the naphthalene moiety could act as a "homing device" to deliver a reactive payload to a specific protein target, enabling highly selective covalent modification. nih.gov This cutting-edge approach could be used to design targeted protein degraders or highly specific enzyme inhibitors. nih.gov
Integration with Sustainable Synthesis Methodologies
The chemical industry is undergoing a green revolution, with a major emphasis on developing sustainable and environmentally benign synthetic methods. The synthesis of N-aryl amides, including this compound, is a key area for this innovation. Traditional methods often rely on harsh reagents, stoichiometric activators, and generate significant waste. mdpi.com
Emerging research provides several greener alternatives applicable to the synthesis of this compound:
Electrochemical Synthesis: An electrochemical cascade methodology has been developed for the synthesis of halogenated N-aryl amides. chemrxiv.orgresearchgate.net This approach is atom-economical and avoids the need for chemical oxidants or activating reagents, using electricity as a "traceless" reagent. chemrxiv.orgresearchgate.net
Catalysis with Earth-Abundant Metals: Instead of expensive and toxic heavy metal catalysts like palladium, new protocols use inexpensive and safer alternatives. One such method employs copper(I) iodide to catalyze the formation of N-aryl amides from arenediazonium salts and primary amides. organic-chemistry.org Another approach uses iron dust as the sole reductant and additive to synthesize N-aryl amides from nitroarenes in water, a green solvent. rsc.org
Hypervalent Iodine Reagents: These compounds have emerged as environmentally friendly and efficient oxidizing reagents for various transformations. mdpi.com They are stable, less toxic, and easy to handle, offering a green alternative for amide synthesis. mdpi.com
Table 2: Comparison of Synthesis Methodologies for N-Aryl Amides
| Method | Key Features | Advantages | Citation(s) |
|---|---|---|---|
| Traditional Amidation | Use of activated carboxylic acids (e.g., acid chlorides). | Well-established, versatile. | mdpi.com |
| Electrochemical Cascade | Amide formation followed by electrocatalytic C-H halogenation. | Atom-economical, avoids chemical reagents, environmentally benign. | chemrxiv.orgresearchgate.net |
| Copper-Catalyzed Synthesis | Uses CuI catalyst with arenediazonium salts. | Avoids costly/toxic palladium, high efficiency. | organic-chemistry.org |
| Iron-Mediated Synthesis | Uses Fe dust as reductant in water. | Inexpensive, safe, uses a green solvent. | rsc.org |
| Hypervalent Iodine Reagents | Used as green oxidants in rearrangement reactions. | Stable, less toxic, environmentally friendly. | mdpi.com |
Development of Analytical Standards for Related Compounds
As research into this compound and its derivatives expands, the need for robust and validated analytical methods becomes critical. These methods are essential for quality control, purity determination, pharmacokinetic studies, and environmental monitoring. While analytical standards exist for the parent compound, naphthalene, specific standards for its diverse amide derivatives must be developed. nih.gov
The characterization of novel derivatives currently relies on a suite of standard analytical techniques, including:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Mass Spectrometry (MS)
Infrared (IR) Spectroscopy
High-Performance Liquid Chromatography (HPLC) vulcanchem.com
Future work in this area should focus on developing certified reference materials (CRMs) for this compound and its key metabolites or derivatives. The development of such standards would involve:
High-Purity Synthesis: Preparing the target compound with the highest possible purity.
Comprehensive Characterization: Using multiple orthogonal analytical techniques to confirm its identity and purity.
Stability Testing: Evaluating the compound's stability under various storage conditions.
Method Validation: Developing and validating quantitative analytical methods, such as GC-MS or LC-MS, for its detection and measurement in various matrices (e.g., biological fluids, environmental samples). oup.comresearchgate.net
Establishing these analytical standards is a crucial step to ensure the reliability and reproducibility of research findings and to support any potential future clinical or commercial development of these compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
